molecular formula C10H15Cl2NO2 B13523718 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride

1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride

Cat. No.: B13523718
M. Wt: 252.13 g/mol
InChI Key: BZLUQLWSMNAAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H14ClNO2·HCl. It is known for its unique structure, which includes a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ethanamine side chain may interact with amino acid residues in the active site, influencing the compound’s overall effect .

Comparison with Similar Compounds

1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride can be compared with similar compounds such as:

    1-(2-Chloro-4-methoxyphenyl)ethan-1-aminehydrochloride: Lacks one methoxy group, leading to different chemical properties.

    1-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride: Contains a bromo group instead of a chloro group, affecting its reactivity.

    1-(2-Chloro-3,4-dimethoxyphenyl)propan-1-aminehydrochloride: Has an additional carbon in the side chain, altering its biological activity.

These comparisons highlight the unique aspects of this compound, such as its specific binding affinities and reactivity patterns.

Properties

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.13 g/mol

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO2.ClH/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11;/h4-6H,12H2,1-3H3;1H

InChI Key

BZLUQLWSMNAAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.